molecular formula C12H5ClF3N3OS B2615923 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 524036-13-3

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No. B2615923
CAS RN: 524036-13-3
M. Wt: 331.7
InChI Key: FVJGLWRBPJQJRA-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a derivative of 5-thiophen-2-yl pyrazole . These derivatives are known to be potent and selective cannabinoid-1 (CB1) receptor antagonists .


Synthesis Analysis

The synthesis of these compounds involves a structural study followed by theoretical analysis of the chemical descriptors and biological activity . The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Molecular Structure Analysis

The molecular structure of these compounds is influenced by long-range interactions . They present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .


Chemical Reactions Analysis

The chemical reactions of these compounds involve interactions with the CB1 receptor . The binding of these derivatives with the CB1 receptor was derived from the physicochemical properties .


Physical And Chemical Properties Analysis

The chemical formula of a similar compound, 5-(Thiophen-2-yl)pyrimidine, is C8H6N2S, and its molecular weight is 162.21 g/mol .

Mechanism of Action

These compounds act as potent and selective cannabinoid-1 (CB1) receptor antagonists . Molecular docking studies reveal high affinity between this compound and the inactive CB1 conformation, mainly governed by van der Waals forces .

Future Directions

The research suggests that this compound could be a novel efficient inhibitor of CB1 . This indicates potential future directions in the development of new drugs targeting the CB1 receptor.

properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3N3OS/c13-11(20)7-5-10-17-6(8-2-1-3-21-8)4-9(12(14,15)16)19(10)18-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJGLWRBPJQJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

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